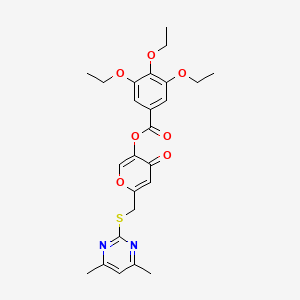

![molecular formula C8H6ClNOS B2923551 5-Chloro-7-methoxythieno[3,2-B]pyridine CAS No. 90690-91-8](/img/structure/B2923551.png)

5-Chloro-7-methoxythieno[3,2-B]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

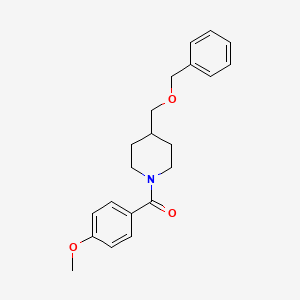

5-Chloro-7-methoxythieno[3,2-B]pyridine is a chemical compound with the CAS Number: 90690-91-8 . Its molecular formula is C8H6ClNOS and it has a molecular weight of 199.66 . The IUPAC name for this compound is 5-chlorothieno[3,2-b]pyridin-7-yl methyl ether .

Molecular Structure Analysis

The Inchi Code for 5-Chloro-7-methoxythieno[3,2-B]pyridine is 1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound in databases and during data exchange.Physical And Chemical Properties Analysis

5-Chloro-7-methoxythieno[3,2-B]pyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques

A significant application of 5-Chloro-7-methoxythieno[3,2-b]pyridine lies in its synthesis. Puvvala et al. (2014) describe a convenient and efficient method for synthesizing 2-aryl-3-hydroxythieno[3,2-b]pyridin-7(4H)-ones, which include derivatives like 7-methoxy-2,3-diarylthieno[3,2-b]pyridines. This process involves thioalkylation followed by cyclization and demethylation, highlighting the versatility of 5-Chloro-7-methoxythieno[3,2-b]pyridine in synthetic chemistry (Puvvala, Jadhav, Farooq, Reddy, & Machiraju, 2014).

Chemical Reactions and Derivatives

The compound also plays a crucial role in the formation of various novel compounds. Klemm et al. (1994) demonstrated its involvement in reactions that lead to the formation of compounds like bis(6-thieno[2,3-b]pyridyl) disulfides, showcasing its utility in developing new chemical entities (Klemm, Muchiri, Anderson, Salbador, & Ford, 1994).

Applications in Polymer and Material Science

- Polymer Solar Cells: Chen et al. (2017) researched using pyridine derivatives, similar in structure to 5-Chloro-7-methoxythieno[3,2-b]pyridine, in creating alcohol-soluble conjugated polymers for cathode interfacial layers in polymer solar cells. This research underscores the potential of such compounds in advancing renewable energy technologies (Chen, Liu, He, Wu, Yang, Zhang, & Cao, 2017).

Biological and Environmental Applications

Antimicrobial Activities

Elossaily (2007) explored the synthesis of indeno[1,2-b]pyridines and indeno[1,2-b]thieno[3,2-e]pyridine derivatives, where structures similar to 5-Chloro-7-methoxythieno[3,2-b]pyridine were used. These compounds exhibited antimicrobial activities against various bacteria and fungi, indicating potential biomedical applications (Elossaily, 2007).

Corrosion Inhibition

Ansari, Quraishi, and Singh (2017) studied chromenopyridine derivatives, structurally related to 5-Chloro-7-methoxythieno[3,2-b]pyridine, as corrosion inhibitors for steel in hydrochloric acid. Their research highlights the compound's relevance in industrial applications, especially in protecting materials from corrosion (Ansari, Quraishi, & Singh, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

5-chloro-7-methoxythieno[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKSLXUICLEJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1SC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-methoxythieno[3,2-B]pyridine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)

![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)

![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)

![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)